molecular formula C10H10ClN5O2 B3042628 ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate CAS No. 648859-03-4

ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B3042628
CAS No.: 648859-03-4
M. Wt: 267.67 g/mol
InChI Key: LKVSDGQOKPJSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains both pyrazole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 6-chloropyridazine with ethyl 3-amino-1H-pyrazole-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloropyridazine ring can be reduced to form different substituted derivatives.

    Substitution: The chlorine atom in the pyridazine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions include nitro derivatives, reduced pyridazine derivatives, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its bioactivity.

    Materials Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-1H-pyrazole-4-carboxylate: Lacks the chloropyridazine moiety.

    6-Chloropyridazine derivatives: Lacks the pyrazole ring.

    Other pyrazole derivatives: May have different substituents on the pyrazole ring.

Uniqueness

Ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate is unique due to the presence of both the pyrazole and chloropyridazine rings, which confer specific chemical and biological properties that are not found in simpler analogs

Properties

IUPAC Name

ethyl 3-amino-1-(6-chloropyridazin-3-yl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O2/c1-2-18-10(17)6-5-16(15-9(6)12)8-4-3-7(11)13-14-8/h3-5H,2H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVSDGQOKPJSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1N)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.